3-Methylbutan-1-ol;sulfurous acid
Description
Contextualization of Sulfur(IV) Esters within Contemporary Organic Synthesis
Sulfur(IV) esters, particularly dialkyl sulfites, are valuable reagents in modern organic synthesis. britannica.com They are commonly prepared by reacting thionyl chloride with alcohols. wikipedia.org This reaction is typically performed at room temperature to avoid the formation of chloroalkane byproducts. wikipedia.org The use of a base like pyridine (B92270) can facilitate the reaction. wikipedia.org
Cyclic sulfite (B76179) esters, synthesized from 1,2-diols, and their subsequent oxidation to cyclic sulfate (B86663) esters, have found considerable application in organic synthesis. britannica.com Furthermore, sulfite esters can act as potent alkylating and hydroxyalkylating agents. wikipedia.org A sulfitylation-oxidation protocol is a known strategy for synthesizing sulfate esters, involving the initial formation of a sulfite ester. rsc.org
Elucidation of Sulfurous Acid's Elusive Nature and its Relationship to Alkyl Sulfite Esters
Sulfurous acid (H₂SO₃) is a notoriously elusive compound. wikipedia.orgchemeurope.com While it is the formal precursor to alkyl sulfite esters, there is no concrete evidence of its existence in a free, stable state in solution. britannica.comchemeurope.com Attempts to isolate or concentrate it from aqueous solutions of sulfur dioxide (SO₂) simply reverse the equilibrium, yielding SO₂ and water. wikipedia.org
The dissolution of sulfur dioxide in water results in an equilibrium containing SO₂, water, and the bisulfite ion (HSO₃⁻). wikipedia.orgchemeurope.com
SO₂ + H₂O ⇌ HSO₃⁻ + H⁺ wikipedia.orgchemeurope.com
Despite its transient nature in solution, the sulfurous acid molecule has been successfully identified in the gas phase. wikipedia.orgchemeurope.com The conjugate bases of sulfurous acid, the bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) anions, are common and stable. wikipedia.orgchemeurope.com
Alkyl sulfite esters are not prepared from sulfurous acid directly due to its instability. wikipedia.org Instead, they are synthesized through alternative routes, most commonly involving the reaction of alcohols with thionyl chloride (SOCl₂). wikipedia.orgbritannica.com
2 ROH + SOCl₂ → (RO)₂SO + 2 HCl wikipedia.org
Overview of the Research Significance of Alkyl Sulfites in Chemical Disciplines
Alkyl sulfites are significant in various areas of chemistry. Their reactivity makes them useful intermediates in the synthesis of other compounds. For instance, they can be used to prepare aryl alkyl sulfides from disulfides and alkyl halides in a one-pot synthesis. organic-chemistry.orgthieme-connect.com This method is notable for being metal-free and proceeding under mild conditions. organic-chemistry.orgthieme-connect.com
The study of organosulfur compounds, including sulfites, is a burgeoning field. rsc.org These compounds are crucial in medicinal and agricultural chemistry. taylorandfrancis.com The carbon-sulfur bond is found in numerous biologically and pharmaceutically important molecules. thieme-connect.com
Interactive Data Table: Properties of 3-Methylbutan-1-ol
Below are some of the physical and chemical properties of 3-methylbutan-1-ol, a key reactant in the formation of the titular compound.
| Property | Value |
| Molecular Formula | C₅H₁₂O wikipedia.org |
| Molar Mass | 88.15 g/mol |
| Appearance | Colorless liquid wikipedia.org |
| Boiling Point | 131.1 °C wikipedia.org |
| Melting Point | -117 °C wikipedia.org |
| Density | 0.8104 g/cm³ at 20 °C wikipedia.org |
| Solubility in Water | Slightly soluble, 28 g/L wikipedia.org |
This data is compiled from various sources. Please refer to the original sources for detailed information.
Properties
CAS No. |
18748-28-2 |
|---|---|
Molecular Formula |
C10H26O5S |
Molecular Weight |
258.38 g/mol |
IUPAC Name |
3-methylbutan-1-ol;sulfurous acid |
InChI |
InChI=1S/2C5H12O.H2O3S/c2*1-5(2)3-4-6;1-4(2)3/h2*5-6H,3-4H2,1-2H3;(H2,1,2,3) |
InChI Key |
MDLMJFDSYGTGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCO.CC(C)CCO.OS(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Alkyl Sulfite Esters
Classical Esterification Routes from Alcohols
The reaction of alcohols with thionyl chloride represents a cornerstone in the synthesis of alkyl sulfite (B76179) esters. This method is widely employed due to its efficiency and the ready availability of the starting materials.
The general equation for this reaction is:
2 R-OH + SOCl₂ → (R-O)₂SO + 2 HCl
Where R represents the 3-methylbutyl group.
While the primary product of interest in this context is the dialkyl sulfite, it is noteworthy that this reaction is also a well-established method for converting alcohols to alkyl chlorides. yale.edu The reaction conditions can be tuned to favor the formation of either the sulfite ester or the alkyl chloride.
Table 1: Reaction of Alcohols with Thionyl Chloride This table provides representative data on the reaction of various alcohols with thionyl chloride, highlighting the typical products and conditions.
| Alcohol | Primary Product | Key Reaction Conditions | Reference |
|---|---|---|---|
| 3-Methylbutan-1-ol | 1-chloro-3-methylbutane or Di(3-methylbutyl) sulfite | Presence or absence of a base like pyridine (B92270) influences product distribution | yale.educhemistrysteps.com |
| Primary Alcohols (general) | Alkyl Chlorides | Often performed in the presence of a base (e.g., pyridine) to proceed via an Sₙ2 mechanism | chemistrysteps.com |
| Secondary Alcohols (general) | Alkyl Chlorides | Can proceed with inversion of configuration in the presence of a base | chemistrysteps.com |
The mechanism of the reaction between an alcohol and thionyl chloride is significantly influenced by the reaction conditions, particularly the presence or absence of a base such as pyridine. chemistrysteps.com
In the absence of a base, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism. The alcohol first attacks the sulfur atom of thionyl chloride, displacing a chloride ion to form a chlorosulfite intermediate. This intermediate can then collapse, with the chloride ion being delivered from the same face as the leaving group, resulting in the formation of the alkyl chloride with retention of configuration.
However, when a base like pyridine is added, the mechanism shifts to a classic Sₙ2 pathway. chegg.comchemistrysteps.comchegg.com The pyridine acts as a nucleophilic catalyst and a base. The alcohol reacts with thionyl chloride to form the alkyl chlorosulfite. The pyridine then attacks the sulfur atom, displacing the chloride and forming a pyridinium (B92312) intermediate. The liberated chloride ion, now a better nucleophile, attacks the carbon atom of the alkyl group from the backside, leading to an inversion of stereochemistry and the formation of the alkyl chloride. chemistrysteps.com The base also serves to neutralize the HCl produced during the reaction. chegg.com
The formation of the dialkyl sulfite occurs when a second molecule of the alcohol reacts with the intermediate chlorosulfite. The presence of a base facilitates this second substitution as well by deprotonating the second alcohol molecule, increasing its nucleophilicity.
Advanced Electrochemical Synthesis Techniques
Electrochemical methods offer a green and efficient alternative for the synthesis of sulfur-containing compounds, including alkyl sulfite esters and their derivatives. These techniques often operate under mild conditions and can avoid the use of harsh reagents.
Recent advances in electrosynthesis have demonstrated the utility of multi-component reactions for the formation of complex molecules from simple precursors. In the context of sulfur-containing esters, a notable approach involves the in-situ generation of monoalkyl sulfites. nih.govresearchgate.net
In these reactions, an alcohol, such as 3-Methylbutan-1-ol, reacts with sulfur dioxide in the electrochemical cell to form a monoalkyl sulfite intermediate. This intermediate is bifunctional, acting as both a nucleophile and a supporting electrolyte, thus facilitating the subsequent electrochemical transformations. nih.govresearchgate.net These reactions are typically carried out in a divided cell using electrodes like boron-doped diamond (BDD). nih.govresearchgate.net This methodology allows for the synthesis of various sulfonated compounds by introducing other reactants into the system.
An alternative electrochemical approach involves the use of inorganic sulfites, such as sodium sulfite, as the sulfur source. The anodic oxidation of these sulfites in the presence of an alcohol can generate reactive sulfur species that then participate in ester formation. While the direct electrochemical synthesis of dialkyl sulfites via this route is less commonly detailed, the principle of generating reactive sulfur intermediates from inorganic sulfites is established in electrochemical synthesis. researchgate.net
The general concept involves the oxidation of the sulfite ion at the anode to a radical species, which can then react with the alcohol or other substrates present in the reaction mixture. This method is part of a broader strategy in electrosynthesis to utilize simple, abundant inorganic salts as precursors for more complex organic molecules.
A significant application of the in-situ generated monoalkyl sulfite intermediates is in the synthesis of alkyl arylsulfonates. nih.govresearchgate.net This electrochemical process involves a multi-component reaction between an electron-rich arene, an alcohol, and sulfur dioxide. nih.govresearchgate.net
The proposed mechanism involves the anodic oxidation of the arene to form a radical cation. This reactive species is then attacked by the nucleophilic monoalkyl sulfite, which is formed in-situ from the alcohol and SO₂. A subsequent oxidation step leads to the final alkyl arylsulfonate product. This direct C-H functionalization avoids the need for pre-functionalized starting materials and proceeds under mild, reagent-free conditions. nih.govresearchgate.net A variety of primary and secondary alcohols can be utilized in this reaction, leading to a range of alkyl arylsulfonates with good yields and selectivity. nih.govresearchgate.net
Table 2: Electrochemical Synthesis of Sulfonate Esters This table summarizes key aspects of the electrochemical synthesis of sulfonate esters, highlighting the reactants, intermediates, and products.
| Electrochemical Method | Key Reactants | Key Intermediate | Primary Product | Reference |
|---|---|---|---|---|
| Multi-Component Reaction | Alcohol (e.g., 3-Methylbutan-1-ol), SO₂, Electron-rich Arene | Monoalkyl Sulfite | Alkyl Arylsulfonate | nih.govresearchgate.net |
| Anodic Oxidation | Inorganic Sulfite (e.g., Sodium Sulfite), Alcohol | Sulfur-based radical species | (Potentially) Alkyl Sulfite Esters/Sulfonates | researchgate.net |
| Anodic Oxidation of Alkenes | Alkene, SO₂, Alcohol | Monoalkyl Sulfite | Alkyl Alkenesulfonate | scilit.comchemrxiv.org |
Utilizing Sulfur Dioxide Surrogates in Alkyl Sulfite Chemistry
The incorporation of sulfur dioxide into organic molecules is a fundamental transformation for creating sulfonyl-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govox.ac.uk However, SO2 is a toxic, foul-smelling, and corrosive gas, which makes it difficult and hazardous to handle in a standard laboratory setting. acs.orgdntb.gov.uaresearchgate.net These practical challenges have driven the development of SO2 surrogates—stable, often solid, chemical reagents that can controllably release SO2 or its synthetic equivalent under specific reaction conditions. dntb.gov.uaethernet.edu.et The use of these surrogates has revitalized research into SO2 chemistry by offering safer, more convenient, and often more efficient pathways for sulfonylation reactions. researchgate.netethernet.edu.et This strategic shift allows for transformations that might otherwise be impractical, including the synthesis of various alkyl sulfite esters and their derivatives.
Dimethyl sulfite has emerged as a noteworthy reagent in the formation of carbon-sulfur bonds, acting uniquely as both a sulfur dioxide surrogate and a source of a methyl group. This dual reactivity provides a direct pathway to methyl sulfone derivatives, which are important structural motifs in medicinal chemistry. Research has demonstrated that dimethyl sulfite can be effectively used in transition metal-catalyzed reactions to achieve methylsulfonylation of various halides.
A novel and efficient method has been developed for the synthesis of methyl sulfone derivatives through the palladium-catalyzed methylsulfonylation of alkyl halides using dimethyl sulfite. researchgate.net In this protocol, a variety of aryl and alkyl iodides undergo sulfonylation to produce the corresponding methyl sulfones in moderate to excellent yields. researchgate.net Furthermore, a direct nickel-catalyzed approach has been established for the methylsulfonylation of both alkyl and aryl halides. researchgate.net This method is notable for its robustness, excellent functional group tolerance, and rapid reaction times, often proceeding to completion within 60 minutes under microwave irradiation. researchgate.net
Table 1: Catalytic Methylsulfonylation using Dimethyl Sulfite
This table summarizes representative findings in the transition metal-catalyzed synthesis of methyl sulfones where dimethyl sulfite serves as both the SO2 surrogate and methyl source.
| Catalyst System | Substrate Type | Key Reaction Conditions | Product | Yield Range | Reference |
| Palladium-based | Aryl & Alkyl Iodides | Not specified | Methyl Sulfones | Moderate to Excellent | researchgate.net |
| Nickel-based | Aryl & Alkyl Halides | Microwave Irradiation (60 min) | Methyl Sulfones | Moderate to Excellent | researchgate.net |
Strategic Development and Utility of SO2 Equivalents in Synthetic Organic Chemistry
The strategic development of sulfur dioxide equivalents has been a significant driving force in modern organic synthesis, providing chemists with practical tools to access valuable sulfur-containing molecules. ethernet.edu.etrsc.org The primary motivation behind this development is to avoid the direct use of hazardous and difficult-to-handle gaseous SO2. ox.ac.ukdntb.gov.ua This has led to the introduction of several classes of solid, bench-stable surrogates that are easily stored and dispensed. tcichemicals.com
Among the most prominent and widely adopted SO2 surrogates is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO. acs.orgrsc.org DABSO is a colorless, air-stable crystalline solid that serves as an excellent and convenient source of SO2 for a wide array of organic transformations. acs.orgtcichemicals.com It has been successfully employed in transition metal-catalyzed cross-coupling reactions and radical-based processes to synthesize products such as sulfonamides, sulfones, and sulfonic esters. tcichemicals.comrsc.org Its utility stems from its ability to controllably release SO2, allowing for reactions with Grignard reagents, aryl halides, boronic acids, and diazonium salts, among other substrates. rsc.org
Another strategically important class of SO2 surrogates is inorganic sulfites, such as sodium metabisulfite (B1197395) (Na2S2O5) and potassium metabisulfite (K2S2O5). rsc.orgrsc.org These reagents are particularly attractive due to their low cost, widespread availability, and abundance. rsc.orgcancer.govresearchgate.net They have proven to be effective sources of SO2 in various sulfonylation reactions. rsc.org These transformations can be performed under different conditions, including transition metal catalysis or through radical processes, sometimes facilitated by photocatalysts under visible light. rsc.orgresearchgate.net The use of inorganic sulfites represents a green and atom-economical approach, converting what could be industrial waste SO2 into valuable sulfonyl compounds. rsc.org
Table 2: Comparison of Common SO2 Surrogates
This interactive table provides a summary of key SO2 surrogates and their characteristics, highlighting their utility in synthetic organic chemistry.
| Surrogate Name | Chemical Formula / Structure | Physical State | Key Advantages | Typical Applications |
| DABSO | (C6H12N2)(SO2)2 | Crystalline Solid | Bench-stable, easy to handle, controlled SO2 release. acs.orgtcichemicals.com | Synthesis of sulfonamides, sulfones, sulfinates, and sulfonic esters via cross-coupling or radical reactions. tcichemicals.comrsc.org |
| Potassium Metabisulfite | K2S2O5 | Crystalline Solid | Inexpensive, abundant, readily available. rsc.orgcancer.gov | Palladium-catalyzed and radical sulfonylation reactions to form sulfones and sulfonamides. rsc.orgrsc.org |
| Sodium Metabisulfite | Na2S2O5 | Crystalline Solid | Inexpensive, abundant, readily available. rsc.orgdtu.dk | Source of SO2 in various sulfonylation reactions, often used in transition-metal catalysis. rsc.orgdtu.dk |
| Thiourea Dioxide | (NH2)2CSO2 | Crystalline Solid | Acts as a reductive SO2 surrogate. | Synthesis of alkyl-alkyl sulfones under transition-metal-free conditions. |
Chemical Reactivity and Transformation Pathways of Alkyl Sulfite Esters
Nucleophilic and Electrophilic Reactivity Profiles
Alkyl sulfites, such as 3-methylbutyl sulfite (B76179), exhibit a dual reactivity profile, functioning as both alkylating agents (electrophilic) and as sources of nucleophilic monoalkyl sulfite species.
Dialkyl sulfites, including di-(3-methylbutyl) sulfite, serve as effective alkylating agents for a range of substrates, most notably phenolic compounds. This process allows for the conversion of phenolic hydroxyl groups into their corresponding ethers. For instance, the reaction of a phenolic compound with a dialkyl sulfite like di-(3-methylbutyl) sulfite results in the substitution of the hydroxyl proton with a 3-methylbutyl group, forming an alkylated phenolic ether. This method is presented as a safer alternative to traditional alkylating agents like alkyl sulfates or halides.
The reaction typically proceeds in the absence of a protic solvent and can be carried out without the prior formation of a phenolate (B1203915) salt. The reactivity of the dialkyl sulfite is sufficient to achieve alkylation under relatively mild conditions.
Mechanistic Elucidation of Alkyl Sulfite Transformations
Experimental and Theoretical Studies on Reaction Mechanisms
The reaction mechanisms of dialkyl sulfites have been investigated through both experimental and computational methods, providing insights into the sequence of bond-breaking and bond-forming events.
Experimental studies on the hydrolysis of analogous sulfur-containing esters, such as dialkyl sulfates, have been crucial in elucidating potential mechanisms for dialkyl sulfites. For instance, the hydrolysis of dialkyl sulfates has been shown to proceed via different pathways depending on the reaction conditions. While not directly studying dialkyl sulfites, these studies on similar sulfate (B86663) esters suggest that both S-O (sulfur-oxygen) and C-O (carbon-oxygen) bond fissions are possible. The preference for one over the other is influenced by the structure of the alkyl group and the nature of the attacking nucleophile.
Theoretical studies, often employing density functional theory (DFT), have provided a more granular view of the reaction coordinates and transition states involved in the reactions of dialkyl sulfites. Computational models of the hydrolysis of related diaryl sulfate diesters suggest that the reaction can proceed through a concerted mechanism involving the attack of a nucleophile at the sulfur atom. researchgate.netgaylordchemical.com For dialkyl sulfites, computational studies on their reactions with various nucleophiles indicate that substitution at the carbon atom (Sₙ2@C) is generally favored over substitution at the sulfur atom (Sₙ2@S). This preference is attributed to the electrostatic repulsion from the oxygen atoms surrounding the sulfur, which hinders the approach of the nucleophile to the sulfur center.
The oxidation of dialkyl sulfites to the corresponding dialkyl sulfates is another important transformation. The mechanism of this reaction typically involves the attack of an oxidizing agent on the sulfur atom. For example, the oxidation of sulfides to sulfoxides and then to sulfones is a well-studied process that provides a model for the oxidation of sulfites. researchgate.net The initial step is the formation of a sulfoxide (B87167) intermediate, which can be further oxidized to the sulfone.
The thermal decomposition of dialkyl sulfites is less well-documented than their hydrolysis or oxidation. However, studies on the pyrolysis of related organosulfur compounds, such as diethyl sulfide (B99878), indicate that at high temperatures, a complex series of radical reactions occurs, leading to a variety of smaller molecules. researchgate.net It is plausible that the thermal decomposition of di(3-methylbutyl) sulfite would also proceed through radical pathways, initiated by the homolytic cleavage of either the C-O or S-O bonds.
Table 1: Overview of Investigated Reaction Mechanisms for Dialkyl Sulfites and Related Compounds
| Reaction Type | Investigated Compound(s) | Method | Key Mechanistic Findings |
| Hydrolysis | Diaryl Sulfate Diesters | Computational (DFT) | Concerted mechanism with S-O bond fission. researchgate.netgaylordchemical.com |
| Nucleophilic Substitution | Dimethyl Sulfite | Computational (DFT) | Sₙ2@C is generally favored over Sₙ2@S. |
| Oxidation | Dialkyl Sulfides | Experimental | Stepwise oxidation to sulfoxide and then sulfone. researchgate.net |
| Pyrolysis | Diethyl Sulfide | Experimental & Computational | Radical mechanism leading to various decomposition products. researchgate.net |
Identification and Characterization of Key Reaction Intermediates
The transient nature of reaction intermediates makes their direct observation and characterization challenging. However, a combination of spectroscopic techniques and computational modeling has allowed for the identification of key intermediates in the reactions of dialkyl sulfites and related compounds.
In the context of hydrolysis and other nucleophilic substitution reactions, the formation of addition-elimination intermediates has been proposed. For reactions at the sulfur center, a transient pentacoordinate sulfurane-like intermediate could be formed upon nucleophilic attack. The stability and subsequent decomposition of this intermediate would determine the final products.
In oxidation reactions, the primary intermediate is the corresponding sulfoxide . The oxidation of a dialkyl sulfite, (RO)₂SO, would first yield a dialkoxy sulfoxide, (RO)₂S(O). This intermediate can often be stable enough to be isolated and characterized, or it may be readily oxidized further to the final dialkyl sulfate, (RO)₂SO₂. The characterization of such sulfoxide intermediates is typically achieved through spectroscopic methods like NMR and IR spectroscopy.
Radical intermediates are expected to play a significant role in thermal decomposition pathways. For di(3-methylbutyl) sulfite, homolytic cleavage could lead to the formation of a 3-methylbutoxy radical ( (CH₃)₂CHCH₂CH₂O• ) and a sulfinyl radical ( •SO(OR) ). These highly reactive radical species would then undergo further reactions such as hydrogen abstraction, fragmentation, and recombination to yield a complex mixture of products. The identification of such radical intermediates often relies on indirect methods such as trapping experiments or the analysis of the final product distribution.
Photochemical reactions of cyclic sulfites have provided evidence for the formation of diradical intermediates . While di(3-methylbutyl) sulfite is an acyclic ester, these studies on cyclic analogs suggest that photo-excitation could lead to the cleavage of the S-O bond, generating a diradical species that can then undergo various rearrangements or eliminations.
Table 2: Key Reaction Intermediates in the Transformations of Dialkyl Sulfites
| Transformation Pathway | Key Intermediate(s) | Method of Identification/Postulation |
| Hydrolysis (at Sulfur) | Pentacoordinate sulfurane-like species | Postulated based on mechanistic studies of related compounds. |
| Oxidation | Dialkoxy sulfoxide | Can be isolated and characterized by spectroscopy (NMR, IR). |
| Thermal Decomposition | Alkoxy and sulfinyl radicals | Inferred from product analysis and analogy to other organosulfur compounds. researchgate.net |
| Photochemical Reaction | Diradicals | Inferred from studies on cyclic sulfite analogs. |
Analytical Characterization and Spectroscopic Investigations of Alkyl Sulfite Esters
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic methods are indispensable for the unambiguous identification and structural analysis of alkyl sulfite (B76179) esters. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry each offer unique and complementary information regarding the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For an alkyl sulfite like di(3-methylbutyl) sulfite, both ¹H and ¹³C NMR provide critical data for structural confirmation.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by the electronegative environment created by the sulfite ester group. The methylene (B1212753) protons (-CH₂-O-) directly attached to the sulfite oxygen are the most deshielded and typically appear as a triplet. The other protons in the 3-methylbutyl group exhibit predictable chemical shifts and coupling patterns.
Similarly, in the ¹³C NMR spectrum, the carbon atom of the methylene group bonded to the sulfite oxygen shows a significant downfield shift. The stereochemistry at the sulfur atom in cyclic sulfites can influence the chemical shifts of nearby protons and carbons, a principle that extends to acyclic analogs. chemicalbook.comchemicalbook.com
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for di(3-methylbutyl) sulfite, based on data from analogous alkyl compounds and general NMR principles. chemicalbook.comrsc.org
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (ppm) |
| O-C H₂- | ~3.9 - 4.2 | Triplet (t) | ~65 - 70 |
| -CH₂-C H(CH₃)₂ | ~1.7 - 1.9 | Multiplet (m) | ~38 - 42 |
| -CH₂-CH(C H₃)₂ | ~0.9 - 1.0 | Doublet (d) | ~22 - 25 |
| -CH(C H₃)₂ | ~1.5 - 1.7 | Multiplet (m) | ~24 - 28 |
These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For alkyl sulfites, the most characteristic vibrations are associated with the S=O and C-O-S bonds.
The S=O stretching vibration is particularly informative and typically appears as a strong absorption band in the IR spectrum between 1200 cm⁻¹ and 1150 cm⁻¹. The exact frequency can be influenced by the conformation of the molecule and the nature of the alkyl groups. The C-O stretching vibrations, coupled with S-O stretches, give rise to a series of bands in the fingerprint region, typically between 1000 cm⁻¹ and 700 cm⁻¹. Raman spectroscopy provides complementary information, especially for the more symmetric vibrations. photonics.comnih.gov
The table below outlines the expected key vibrational frequencies for a dialkyl sulfite.
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) | Intensity |
| C-H stretching (alkyl) | 2850 - 3000 | 2850 - 3000 | Strong (IR), Medium (Raman) |
| S=O stretching | 1150 - 1200 | 1150 - 1200 | Strong (IR), Medium (Raman) |
| C-O-S stretching | 900 - 1000 | 900 - 1000 | Strong (IR), Weak (Raman) |
| O-S-O bending | ~650 | ~650 | Medium (IR), Medium (Raman) |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. In electron ionization (EI) mass spectrometry, dialkyl sulfites undergo characteristic fragmentation processes. rsc.org
The molecular ion peak (M⁺) may be observed, but it is often of low intensity. The major fragmentation pathways typically involve:
α-cleavage: Loss of an alkyl radical to form a stable oxonium ion.
β-cleavage with rearrangement: Elimination of an alkene molecule.
Cleavage of the S-O bond: This can occur with or without hydrogen rearrangement, leading to fragments corresponding to the alcohol and sulfur dioxide.
The fragmentation pattern of di(3-methylbutyl) sulfite would be expected to show significant peaks corresponding to the loss of a 3-methylbutyl radical and the formation of the isopentyl cation.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M]+ | [C₁₀H₂₂O₃S]⁺ | Molecular Ion |
| [M - 71]+ | [C₅H₁₁O₂S]⁺ | Loss of isopentyl radical (•C₅H₁₁) |
| [M - 87]+ | [C₅H₉S]⁺ | Loss of isopentoxy radical (•OC₅H₁₁) |
| 71 | [C₅H₁₁]⁺ | Isopentyl cation |
| 64 | [SO₂]⁺ | Sulfur dioxide cation radical |
| 57 | [C₄H₉]⁺ | tert-Butyl cation (from rearrangement) |
Computational Approaches to Spectroscopic Data and Molecular Properties
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic and structural properties of molecules, offering insights that can be difficult to obtain through experimental methods alone.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the conformational landscape and electronic properties of alkyl sulfites. mdpi.commdpi.comresearchgate.net These calculations can predict the relative energies of different rotational isomers (conformers) that arise from rotation around the S-O bonds. By identifying the lowest energy conformers, a more accurate picture of the molecule's average structure in solution can be obtained.
Furthermore, DFT calculations can be used to predict spectroscopic properties. For example, theoretical calculations of NMR chemical shifts and coupling constants can aid in the assignment of complex experimental spectra. chemicalbook.com Similarly, the calculation of vibrational frequencies can help in the interpretation of IR and Raman spectra by assigning specific absorption bands to particular molecular motions. ssbodisha.ac.in Electronic properties such as orbital energies and charge distributions can also be computed, providing insights into the reactivity of the molecule.
Molecular Dynamics (MD) simulations offer a way to study the behavior of molecules over time, providing a dynamic picture of their movements and interactions. acs.org For an alkyl sulfite, MD simulations could be employed to model its behavior in a solvent, revealing details about intermolecular interactions such as hydrogen bonding with protic solvents.
Research Applications of Alkyl Sulfite Esters in Contemporary Organic Chemistry
Strategic Use as Building Blocks and Precursors in Complex Molecule Synthesis
Alkyl sulfite (B76179) esters, particularly cyclic sulfites derived from diols, have emerged as versatile building blocks in organic synthesis. Their ability to function as precursors for other functional groups and to control stereochemistry makes them highly valuable in the synthesis of complex natural products and pharmaceuticals.
A primary application of cyclic sulfites is their role as "epoxide-like" synthons. researchgate.net Derived from chiral 1,2-diols, cyclic sulfites can undergo nucleophilic ring-opening reactions, similar to epoxides, but with distinct reactivity and selectivity. This strategy has been effectively employed in the asymmetric synthesis of various important compounds. For instance, enantiomerically pure cyclic sulfites, prepared from the corresponding diols, serve as key intermediates in the synthesis of substituted 1,2- and 1,3-optically active diols and amino alcohols. researchgate.net The subsequent hydrolysis of the resulting sulfate (B86663) monoester is typically straightforward, providing access to chiral molecules that are otherwise challenging to synthesize.
The synthesis of aminocyclitols and their derivatives often utilizes cyclic sulfites as crucial precursors. researchgate.net These compounds are important for their biological activities. The synthetic strategy involves the reaction of a cyclic sulfite, generated from a diol, with a nitrogen-based nucleophile like sodium azide. This is followed by reduction to afford the target aminocyclitol. researchgate.net This methodology highlights the utility of cyclic sulfites in introducing nitrogen functionalities with high stereocontrol.
Furthermore, cyclic sulfites are instrumental in the synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives, which are constrained amino acids of significant interest. researchgate.net Chiral cyclic sulfites can be used as electrophiles in the asymmetric alkylation of glycine (B1666218) equivalents, leading to the stereoselective formation of spiro-cyclic precursors to these complex amino acids. researchgate.net
The table below summarizes selected examples of complex molecules synthesized using alkyl sulfite esters as key building blocks.
| Starting Material (Diol) | Resulting Cyclic Sulfite/Sulfate | Nucleophile/Reagent | Final Product Class | Ref |
| Chiral bicyclo[2.2.2]octane-2,3-diol | Bicyclic sulfite/sulfate | Various nucleophiles | 1-Aminocyclopropane-1-carboxylic acid derivatives | researchgate.net |
| (R)- or (S)-1-chloro-2,3-dihydroxypropane | Chiral cyclic sulfate | Aryl-piperazine | Enantiopure 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one derivatives | researchgate.net |
| Endoperoxide-derived diol | Bicyclic sulfate | Sodium azide | Aminocyclitols and C8-aminocarbasugars | researchgate.net |
| syn-2,3-dihydroxy esters | Cyclic sulfite | - | β-lactams | acs.org |
Role in Transition-Metal Catalyzed Transformations
While the direct use of alkyl sulfite esters as coupling partners in mainstream transition-metal catalyzed cross-coupling reactions is not as prevalent as that of other organosulfur compounds, they play a significant role in related transformations and can be precursors to more reactive species. Their chemistry is often intertwined with that of sulfinates and sulfones, which are readily accessible from sulfites and are prominent in metal-catalyzed reactions.
A notable example of a transition-metal catalyzed reaction involving an alkyl sulfite is the palladium-catalyzed researchgate.netresearchgate.net sigmatropic rearrangement of alkyl allyl sulfites to alkyl allylsulfonates. documentsdelivered.com This transformation provides a powerful method for the synthesis of allylsulfonates, which are valuable intermediates in organic synthesis. The palladium catalyst facilitates the rearrangement under mild conditions, offering an efficient route to these compounds. documentsdelivered.com
In a broader context, sulfur dioxide surrogates, which are conceptually related to sulfurous acid, are employed in transition-metal catalyzed multicomponent reactions. For instance, potassium metabisulfite (B1197395) (K₂S₂O₅) has been used as an SO₂ source in palladium-catalyzed reactions to construct allylic sulfones from allyl esters and alkyl bromides. organic-chemistry.orgresearchgate.net This process involves the insertion of SO₂ into a π-allyl palladium(II) intermediate, followed by coupling with the alkyl bromide. organic-chemistry.org This showcases how sulfite-derived species can be integrated into modern catalytic cycles.
Nickel-catalyzed reactions have also emerged as a powerful tool for C-S bond formation. While many methods focus on sulfides or sulfones, the underlying principles can be extended to sulfite-derived systems. Nickel catalysts are effective in the three-component sulfonylation of non-activated alkyl chlorides with aryl boronic acids and potassium metabisulfite, leading to the formation of alkyl aryl sulfones. rsc.org This demonstrates the potential for using sulfite-related reagents in nickel-catalyzed C-S bond-forming reactions.
The following table presents examples of transition-metal catalyzed reactions where sulfite-derived species are involved.
| Reaction Type | Substrates | Catalyst System | Product | Ref |
| researchgate.netresearchgate.net Rearrangement | Alkyl allyl sulfite | Palladium complex | Alkyl allylsulfonate | documentsdelivered.com |
| Multicomponent Cross-Coupling | Allyl ester, Alkyl bromide, K₂S₂O₅ | Pd(OAc)₂ / P(Cy)₃ | E-Allylic sulfone | organic-chemistry.org |
| Three-Component Sulfonylation | Alkyl chloride, Aryl boronic acid, K₂S₂O₅ | Nickel complex | Alkyl aryl sulfone | rsc.org |
| Sulfinylation | Arylboronic acid, Sulfinate ester | Palladium complex | Aryl sulfoxide (B87167) | acs.org |
Development of Novel Synthetic Reagents and Methodologies
The unique reactivity of alkyl sulfite esters has spurred the development of novel synthetic reagents and methodologies, particularly in the realm of asymmetric synthesis and the creation of sulfur-containing functional groups.
The development of chiral auxiliaries based on sulfur chemistry has provided powerful tools for asymmetric synthesis. acs.orgscielo.org.mx For instance, enantioenriched sulfinate esters, which can be prepared from chiral alcohols like l-menthol, serve as versatile precursors for a range of other sulfur-containing stereogenic centers. acs.org These chiral sulfinates undergo nucleophilic substitution with inversion of configuration at the sulfur atom, allowing for the synthesis of chiral sulfoxides and sulfinamides. acs.org
Methodologies for the one-pot synthesis of various organosulfur compounds have been developed using sulfite-related reagents. A notable example is the sulfite-promoted, metal-free, one-pot synthesis of sulfides from aryl disulfides and alkyl halides. organic-chemistry.org In this process, a reducing agent like rongalite generates sulfite radicals that facilitate the cleavage of the disulfide bond, leading to the formation of aryl alkyl sulfides in high yields under mild conditions. organic-chemistry.org
Furthermore, new synthetic methods have been developed utilizing sulfur fluoride (B91410) reagents, which are related to the chemistry of sulfurous acid derivatives. For example, an efficient synthesis of sulfamate (B1201201) esters has been developed using thionyl fluoride (SOF₂). ubc.ca This method proceeds through key intermediates such as alkyl fluorosulfites, which are then subjected to substitution and oxidation to yield the desired sulfamate esters. ubc.ca This highlights the potential of sulfite-like intermediates in accessing diverse sulfur-containing functionalities.
Recently, novel halogenated sulfite compounds have been designed and synthesized, showing promising biological activity. researchgate.net Inspired by existing pesticides, researchers have introduced halogen atoms into propargite-like molecules, leading to the discovery of new compounds with significant acaricidal and aphicidal activities. researchgate.net This demonstrates the ongoing exploration of sulfite esters in the development of new functional molecules.
The table below highlights some of the novel synthetic methodologies developed using sulfite esters and related reagents.
| Methodology | Reagents | Key Features | Product Type | Ref |
| Asymmetric Synthesis | Chiral alcohol (e.g., l-menthol), Sulfinyl chloride | Use of chiral auxiliary, separation of diastereomers | Enantioenriched sulfinate esters | acs.org |
| One-Pot Sulfide (B99878) Synthesis | Aryl disulfide, Alkyl halide, Rongalite | Metal-free, mild conditions, high yield | Aryl alkyl sulfides | organic-chemistry.org |
| Sulfamate Ester Synthesis | Alcohol, Thionyl fluoride (SOF₂) | One-pot activation and substitution | Sulfamate esters | ubc.ca |
| Biologically Active Sulfites | Halogenated alcohols, Thionyl chloride | Introduction of halogens for enhanced bioactivity | Novel acaricides and insecticides | researchgate.net |
Environmental Behavior and Degradation Research of Alkyl Sulfite Esters
Atmospheric Chemistry and Potential Environmental Occurrence of Sulfurous Acid Species
Recent research has brought new understanding to the existence and behavior of sulfurous acid (H₂SO₃) in the atmosphere. For a long time, sulfurous acid was considered highly unstable, readily decomposing into sulfur dioxide (SO₂) and water. nih.gov While its detection in aqueous solutions has been unsuccessful, with only its corresponding bases, bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻), being observed, its presence in the gas phase has been confirmed. innovations-report.comanalytica-world.com
Groundbreaking experimental work has demonstrated that sulfurous acid can be formed in the gas phase under atmospheric conditions. innovations-report.comanalytica-world.com Specifically, it is produced from the OH radical-initiated oxidation of methanesulfinic acid (CH₃S(O)OH), a key intermediate in the atmospheric oxidation of dimethyl sulfide (B99878) (DMS). nih.gov DMS is the largest biogenic source of sulfur to the atmosphere, with an estimated annual production of around 30 million tonnes, primarily from marine biological processes. innovations-report.comanalytica-world.com
Global modeling based on these findings predicts a significant annual production of approximately 8 million metric tons of gaseous H₂SO₃ from the reaction between OH radicals and methanesulfinic acid. nih.govsci.news This production pathway is estimated to be about 200 times more significant than the direct formation of sulfuric acid (H₂SO₄) from dimethyl sulfide in the atmosphere. sci.news
Once formed in the gas phase, sulfurous acid exhibits a degree of kinetic stability. nih.gov Experiments have shown that under atmospheric conditions, it can remain stable for at least half a minute, irrespective of humidity. innovations-report.comanalytica-world.com Its lifetime concerning reactions with water vapor is estimated to be at least one second under typical atmospheric humidity levels. nih.govsci.news This stability is sufficient for it to participate in subsequent chemical reactions in the atmosphere. nih.gov The primary sources and reactions related to atmospheric sulfurous acid are summarized in the table below.
| Source/Reaction | Description | Significance | Reference |
| Dimethyl Sulfide (DMS) | The largest natural source of atmospheric sulfur, produced by marine biological processes. | Precursor to atmospheric sulfur compounds, including H₂SO₃. | innovations-report.comanalytica-world.com |
| OH Radical-Initiated Oxidation of Methanesulfinic Acid | The primary formation pathway for gaseous H₂SO₃ in the atmosphere. | Leads to an estimated annual production of ~8 million metric tons of H₂SO₃. | nih.govsci.news |
| Gas-Phase Stability | H₂SO₃ is kinetically stable in the gas phase, with a lifetime of at least one second in the presence of water vapor. | Allows for its participation in further atmospheric chemical reactions. | nih.govsci.news |
Pathways of Environmental Degradation for Organosulfur Compounds Relevant to Sulfite Esters (e.g., hydrolysis, oxidation)
The environmental fate of alkyl sulfite esters, such as the one formed from 3-methylbutan-1-ol and sulfurous acid, is governed by several degradation pathways, primarily hydrolysis and oxidation. Organosulfur compounds are common in the environment, originating from both natural and anthropogenic sources, including oily waste streams from petroleum-related activities. oup.com Their degradation is crucial in determining their environmental persistence and impact.
Hydrolysis: Alkyl sulfite esters are known to be susceptible to hydrolysis. google.com They can be rapidly broken down by water into sulfur dioxide (SO₂) and the corresponding alcohol. google.com In the case of the target compound, this would result in the formation of 3-methylbutan-1-ol and sulfurous acid, which exists in equilibrium with SO₂ and water. The rate of hydrolysis can be influenced by environmental conditions such as pH and temperature. For instance, the hydrolysis of related compounds like monoalkyl sulfates is known to be catalyzed by both acid and alkaline conditions. pnas.orgpnas.org
Oxidation: Oxidation is another critical degradation pathway for sulfur-containing compounds. The sulfite ion (SO₃²⁻), which is in equilibrium with sulfurous acid in aqueous environments, can be oxidized to sulfate (B86663) (SO₄²⁻). This oxidation can be initiated by various oxidants present in the environment, such as molecular oxygen, ozone, and hydrogen peroxide. researchgate.net The oxidation of sulfite is a terminal reaction in the degradation of sulfur-containing amino acids in biological systems and is catalyzed by sulfite oxidase enzymes. nih.govnih.gov In the broader environment, this oxidation process can be influenced by factors like the presence of catalysts and UV light. govinfo.gov
Biodegradation: Microbial activity plays a significant role in the degradation of organosulfur compounds. nih.gov Various microorganisms possess the metabolic pathways to break down these compounds. oup.comoup.com The efficiency of biodegradation can be influenced by the availability of other nutrients, such as carbon sources. nih.gov For example, higher levels of carbon supplementation have been shown to improve the removal of total sulfur and specific organosulfur compounds in bioreactors. nih.gov The metabolic processes can lead to the assimilation of sulfur into amino acids or its complete oxidation to sulfate. nih.gov Viruses have also been identified as potential drivers of organosulfur metabolism in various ecosystems. nih.gov
The table below summarizes the key degradation pathways for organosulfur compounds relevant to sulfite esters.
| Degradation Pathway | Description | Key Factors | Products (for 3-Methylbutan-1-ol;sulfurous acid ester) | Reference |
| Hydrolysis | Cleavage of the ester bond by reaction with water. | pH, temperature. | 3-Methylbutan-1-ol and sulfurous acid (SO₂ + H₂O). | google.com |
| Oxidation | Oxidation of the sulfite moiety to sulfate. | Presence of oxidants (O₂, O₃, H₂O₂), catalysts, UV light. | Sulfate (SO₄²⁻) and the corresponding alcohol. | researchgate.netgovinfo.gov |
| Biodegradation | Microbial breakdown of the compound. | Microbial populations, nutrient availability (e.g., carbon). | Can lead to complete mineralization or assimilation into biomass. | oup.comnih.gov |
Identification of Knowledge Gaps in the Specific Environmental Fate of Alkyl Sulfite Esters
Despite the progress in understanding the environmental behavior of sulfur compounds, significant knowledge gaps remain, particularly concerning the specific environmental fate of alkyl sulfite esters like the one derived from 3-methylbutan-1-ol.
A primary area of uncertainty is the atmospheric lifetime and reactivity of gaseous sulfurous acid. innovations-report.comanalytica-world.com While its formation and initial stability have been demonstrated, its subsequent reactions with other atmospheric trace gases are not well understood. innovations-report.comanalytica-world.com Further research is needed to clarify the significance of H₂SO₃ in atmospheric chemistry. innovations-report.comanalytica-world.com
Regarding the degradation of alkyl sulfite esters themselves, while hydrolysis is known to be a likely and rapid process, detailed kinetic data for specific compounds under various environmental conditions are scarce. google.com The influence of factors such as temperature, pH, and the presence of natural catalysts on the hydrolysis rates of compounds like di(3-methylbutyl) sulfite is not well-documented.
Furthermore, while the general principles of organosulfur biodegradation are established, the specific microbial pathways and enzymes involved in the breakdown of alkyl sulfite esters are not well characterized. The potential for the formation of persistent or more toxic transformation products during the degradation of these esters is also an area that requires more investigation. The formation of organosulfates as stable products during the degradation of other organic contaminants has been observed, highlighting the need to understand the complete degradation pathways of sulfite esters. escholarship.org
The ecotoxicity of alkyl sulfite esters and their degradation products is another significant knowledge gap. While information exists on the toxicity of related compounds like phthalate (B1215562) esters and alkylphenols, specific data for alkyl sulfites are limited. researchgate.netnih.govnih.gov A comprehensive environmental risk assessment requires a better understanding of the potential adverse effects of these compounds on aquatic and terrestrial organisms.
The detailed atmospheric reaction kinetics and sinks of gaseous sulfurous acid.
Specific hydrolysis rates for individual alkyl sulfite esters under varying environmental conditions.
The specific microbial pathways and enzymes responsible for the biodegradation of alkyl sulfite esters.
The potential formation and fate of transformation products during degradation.
The ecotoxicological profile of alkyl sulfite esters and their environmental degradation products.
Future Directions and Emerging Frontiers in Alkyl Sulfite Research
Innovations in Green and Sustainable Synthesis of Alkyl Sulfite (B76179) Esters
The traditional synthesis of alkyl sulfites, such as di(3-methylbutyl) sulfite, often involves the reaction of an alcohol with thionyl chloride, a method that generates hydrogen chloride as a stoichiometric byproduct and uses a hazardous reagent. wikipedia.org In line with the principles of green chemistry, recent research has focused on developing more sustainable alternatives that minimize waste, avoid harsh reagents, and improve energy efficiency.
A significant area of innovation is the use of electrochemistry. An electrochemical protocol for synthesizing cyclic sulfites from diols and sulfur dioxide has been developed, featuring a quasi-divided cell setup under constant current conditions. rsc.org This method avoids the need for chemical oxidants or coupling agents and has been successfully applied to a broad scope of substrates, achieving yields up to 87%. rsc.org While demonstrated for cyclic variants, the principles are applicable to the broader class of dialkyl sulfites. Similarly, electrochemical strategies have been employed for constructing related β-alkoxyl sulfonate esters from potassium metabisulfite (B1197395), an easy-to-handle sulfur dioxide surrogate, further showcasing the potential of electro-organic synthesis in this area. rsc.org
Photocatalysis using visible light as a sustainable energy source represents another green frontier. acs.org Researchers have developed methods for synthesizing related organosulfur compounds, such as α-keton thiol esters, using an organic photocatalyst, green solvents like ethyl acetate, and oxygen as the terminal oxidant, with water as the only byproduct. acs.org These principles hold promise for future applications in alkyl sulfite synthesis.
Furthermore, there is a drive to replace hazardous chemicals with safer alternatives. researchgate.net For instance, research into the synthesis of related sulfate (B86663) esters has explored enzymatic pathways to avoid toxic reagents like sulfur trioxide pyridine (B92270) and dicyclohexylcarbodiimide. researchgate.net Exploring biocatalytic routes for alkyl sulfite synthesis could be a key future direction for sustainable production.
Table 1: Comparison of Synthetic Methods for Alkyl Sulfites and Related Compounds
| Method | Reagents & Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| Traditional Method | Alcohol, Thionyl Chloride (SOCl₂), Pyridine | High yields, well-established | Uses hazardous SOCl₂, produces HCl byproduct | wikipedia.org |
| Electrochemical Synthesis | Diol, SO₂, constant current | Avoids chemical oxidants, mild conditions | Primarily demonstrated for cyclic sulfites | rsc.org |
| Visible-Light Photocatalysis | Substrates, organic photocatalyst, O₂, visible light | Uses sustainable energy, green oxidant (O₂), benign byproduct (H₂O) | Method developed for related thiol esters | acs.org |
| SO₂ Surrogate Method | Alkene, Alcohol, Potassium Metabisulfite, electrochemical conditions | Uses stable and easy-to-handle SO₂ source, transition-metal-free | Synthesizes sulfonate esters, not sulfites | rsc.org |
Exploration of Novel Reactivity and Catalytic Applications in Organic Transformations
Alkyl sulfites are versatile reagents in organic synthesis, historically recognized as powerful alkylating and hydroxyalkylation agents. wikipedia.org Modern research continues to uncover new facets of their reactivity and expand their application in catalytic processes. Cyclic sulfites, in particular, are valuable intermediates that can be converted into other functional groups, and their oxidation products, cyclic sulfates, are widely used in synthesis. britannica.com
Recent studies have delved into the fundamental reactivity of the sulfite functional group itself. Research has shown that the sulfate (–OSO₃⁻) and sulfite (–SO₃⁻) functional groups can lower the reactivity of small alkyl compounds toward hydroxyl radicals in the aqueous phase. acs.org This deactivating effect, which modulates the atmospheric oxidation of organosulfur compounds, is a novel aspect of their reactivity with significant environmental implications. acs.org The proposed reaction mechanism involves hydrogen abstraction from the alkyl chain to form an alkyl radical, which then reacts with oxygen. acs.org
The sulfite moiety is also being explored in new catalytic cycles. For example, sulfite-promoted, metal-free methods have been developed for the one-pot synthesis of aryl alkyl sulfides from disulfides and alkyl halides. organic-chemistry.org In this process, a reducing agent generates sulfite radicals that facilitate the cleavage of the disulfide bond, leading to subsequent alkylation under mild conditions. organic-chemistry.org This highlights the potential of sulfite-based systems to mediate synthetically useful transformations. The broader field of alkyl chemistry is moving towards achieving greater control and selectivity in reactions, with novel catalysts being explored to functionalize alkyl groups precisely, a trend that will undoubtedly influence the future applications of alkyl sulfites. patsnap.com
Table 2: Emerging Applications and Reactivity of Alkyl Sulfites
| Application / Reactivity | Description | Significance | Citation |
|---|---|---|---|
| Atmospheric Chemistry | The sulfite group deactivates the alkyl chain towards oxidation by OH radicals. | Modulates the atmospheric lifetime and fate of small organosulfur compounds. | acs.org |
| Mediator in Sulfide (B99878) Synthesis | Sulfite radicals promote the cleavage of disulfides for the synthesis of aryl alkyl sulfides. | Provides a mild, metal-free, and efficient one-pot protocol for C-S bond formation. | organic-chemistry.org |
| Synthetic Intermediates | Cyclic sulfites serve as precursors to a variety of functional molecules. | Offers a versatile platform for introducing new functionalities in organic synthesis. | britannica.com |
| Alkylation Reagents | Transfer of the alkyl group to a nucleophile. | A classical yet continuously relevant application for C-C and C-heteroatom bond formation. | wikipedia.org |
Integration of Advanced Computational Design in Alkyl Sulfite Chemistry
The synergy between experimental work and computational chemistry is a defining feature of modern chemical research. In the context of alkyl sulfites, advanced computational design and theoretical calculations are becoming indispensable for elucidating reaction mechanisms, predicting molecular properties, and guiding the development of new synthetic strategies.
Computational methods, such as Density Functional Theory (DFT), are being used to provide detailed rationales for experimentally observed outcomes. For instance, in the development of photocatalytic reactions for organosulfur compounds, computational studies have been used to explain the regiocontrol of the reaction, offering insights that are difficult to obtain through experiments alone. acs.org Similarly, understanding the reaction mechanisms of sulfite-mediated reactions, such as the single-electron transfer pathway proposed for disulfide cleavage, can be significantly enhanced by computational modeling. organic-chemistry.org
Furthermore, computational chemistry is crucial for understanding the intrinsic properties and reactivity of these molecules. Studies on the reaction of alkyl sulfonates and sulfates with hydroxyl radicals use computational approaches to analyze the proposed mechanisms, such as hydrogen abstraction and subsequent radical reactions. acs.org The physicochemical properties of the parent alcohol, 3-methylbutan-1-ol, have also been subject to computational analysis. guidechem.com
Looking forward, the integration of computational design is expected to accelerate innovation in alkyl sulfite chemistry significantly. In silico screening of potential catalysts could streamline the discovery of more efficient and selective systems for sulfite synthesis and transformation. Predictive modeling of reactivity could help identify novel applications for this class of compounds in organic synthesis. As computational power grows and theoretical models become more sophisticated, the rational, computer-aided design of experiments will become a standard tool in the exploration of alkyl sulfite chemistry.
Table 3: Role of Computational Design in Alkyl Sulfite Research
| Computational Approach | Application Area | Insights Gained | Citations |
|---|---|---|---|
| Reaction Mechanism Elucidation | Understanding reaction pathways of sulfite-mediated transformations. | Validation of proposed mechanisms (e.g., single-electron transfer, H-abstraction). | acs.orgorganic-chemistry.org |
| Prediction of Reactivity & Selectivity | Explaining observed regiocontrol in synthetic reactions. | Rationale for product formation, guidance for reaction optimization. | acs.org |
| Property Calculation | Determining physicochemical properties of parent molecules and products. | Prediction of properties like boiling point, density, and spectral data. | guidechem.com |
| Catalyst Design (Future Scope) | In silico screening of potential catalysts for sulfite synthesis. | Accelerated discovery of efficient and selective catalytic systems. | N/A |
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for preparing 3-methylbutan-1-ol, and how can reaction conditions be optimized?
- Methodology : 3-Methylbutan-1-ol can be synthesized via oxidation of 3-methylbutan-2-ol using acidified potassium dichromate (VI) under reflux. Key parameters include maintaining a controlled temperature (60–80°C) and slow addition of the alcohol-chromate mixture to dilute sulfuric acid to prevent overoxidation. Distillation is recommended for purification . Alternative routes include Grignard reactions with sec-butyl crotonate, where stoichiometric control of magnesium turnings and alkyl halides is critical to avoid side products .
Q. How can sulfonic acid derivatives be synthesized from sulfurous acid, and what reagents are most effective?
- Methodology : Sulfurous acid (H₂SO₃) can be converted to sulfonyl chlorides using phosphorus pentachloride (PCl₅) under anhydrous conditions. Reaction efficiency depends on maintaining a dry environment and stoichiometric excess of PCl₅. For alkyl sulfonates, direct sulfonation of alcohols like 3-methylbutan-1-ol requires catalytic sulfuric acid and controlled heating to minimize esterification side reactions .
Q. What analytical techniques are suitable for quantifying 3-methylbutan-1-ol in complex mixtures?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) with polar capillary columns (e.g., DB-WAX) is effective. However, co-elution of structural isomers (e.g., 2-methylbutan-1-ol) may occur. Internal standards (e.g., deuterated analogs) and tandem MS/MS can improve specificity . For sulfurous acid derivatives, ion chromatography with conductivity detection provides accurate quantification of sulfonate ions in aqueous matrices .
Advanced Research Questions
Q. How can conflicting data on the stability of 3-methylbutan-1-ol sulfonate esters under acidic conditions be resolved?
- Methodology : Contradictory reports may arise from differences in ester substituents or reaction media. Systematic studies should compare hydrolytic stability using buffered solutions (pH 1–7) and analyze products via NMR (e.g., monitoring sulfonate ester C-O bond cleavage). Kinetic modeling under varying temperatures (25–80°C) can clarify degradation pathways .
Q. What mechanistic insights explain the selectivity challenges in sulfonation of branched alcohols like 3-methylbutan-1-ol?
- Methodology : Steric hindrance at the β-carbon of 3-methylbutan-1-ol often leads to incomplete sulfonation. Computational modeling (DFT) of transition states can identify favorable reaction pathways. Experimentally, using bulky sulfonating agents (e.g., mesyl chloride) or Lewis acid catalysts (e.g., AlCl₃) may improve regioselectivity .
Q. How do solvent systems influence the catalytic hydrogenation of sulfurous acid derivatives in the presence of 3-methylbutan-1-ol?
- Methodology : Hydrogenation of sulfonated intermediates (e.g., sulfones) requires careful solvent selection. Polar aprotic solvents (e.g., DMF) enhance Pd/C catalyst activity but may promote alcohol dehydration. In situ FTIR monitoring of C-S bond reduction and GC analysis of byproducts (e.g., alkenes) can optimize solvent-catalyst pairs .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing multi-step syntheses involving 3-methylbutan-1-ol and sulfurous acid?
- Methodology : Response surface methodology (RSM) with central composite design can model interactions between variables (e.g., temperature, reagent ratios). For sulfonation reactions, ANOVA analysis of sulfonate yield vs. reaction time/temperature reveals non-linear dependencies, guiding iterative refinement .
Q. How can isotopic labeling resolve ambiguities in the metabolic pathways of sulfurous acid derivatives in biological systems?
- Methodology : Synthesize deuterated 3-methylbutan-1-ol sulfonates (e.g., CD₃-labeled) and track metabolic products via LC-HRMS. Comparative studies with unlabeled analogs differentiate enzymatic vs. non-enzymatic degradation mechanisms. Stable isotope tracing in cell cultures validates pathway hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
